N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4-methyl-1,2,3-thiadiazole-5-carboxamide
Description
This compound is a heterocyclic molecule featuring a 4,5,6,7-tetrahydro-1-benzothiophen core fused with a carbamoyl group substituted with a 3-methoxypropyl chain. The benzothiophene moiety is further linked to a 4-methyl-1,2,3-thiadiazole-5-carboxamide group, which introduces sulfur and nitrogen heteroatoms into the structure. The compound’s structural complexity necessitates advanced synthetic methods, likely involving carboxamide coupling and heterocyclic ring formation .
Properties
Molecular Formula |
C17H22N4O3S2 |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
N-[3-(3-methoxypropylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-methylthiadiazole-5-carboxamide |
InChI |
InChI=1S/C17H22N4O3S2/c1-10-14(26-21-20-10)16(23)19-17-13(15(22)18-8-5-9-24-2)11-6-3-4-7-12(11)25-17/h3-9H2,1-2H3,(H,18,22)(H,19,23) |
InChI Key |
MXAGUIKXJGESLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NCCCOC |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4,5,6,7-Tetrahydro-1-Benzothiophen-2-Amine
The benzothiophene core is synthesized via acid-catalyzed cyclization of a thiomethyl ketone precursor. For example, α-(3-methoxyphenylthio)-4-methoxyacetophenone undergoes intramolecular cyclization in polyphosphoric acid (PPA) at 85–90°C to yield the tetrahydrobenzothiophene scaffold. Alternative routes involve oxidative cyclization of o-mercaptocinnamic acids, though these are less regioselective for 2-substituted derivatives. The amine functionality at position 2 is introduced via nitration followed by reduction or through direct substitution using ammonia under high-pressure conditions.
Formation of the 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid
The thiadiazole moiety is synthesized from thiosemicarbazide derivatives. Acylating methyl thiosemicarbazide with acetic anhydride in the presence of methane sulfonic acid yields 4-methyl-1,2,3-thiadiazole-5-carboxylic acid after dehydration. This method achieves >80% purity, as confirmed by thin-layer chromatography (TLC) and melting point analysis.
Intermediate Functionalization and Coupling
Carbamoylation of the Benzothiophene Amine
The 3-[(3-methoxypropyl)carbamoyl] group is introduced via a two-step process:
-
Activation of the Amine : Treating 4,5,6,7-tetrahydro-1-benzothiophen-2-amine with triphosgene in dichloromethane generates the reactive isocyanate intermediate.
-
Nucleophilic Attack by 3-Methoxypropylamine : Adding 3-methoxypropylamine in the presence of triethylamine (TEA) at 0–5°C yields the carbamoyl derivative. Reaction completion is monitored by Fourier-transform infrared spectroscopy (FTIR) for the disappearance of the isocyanate peak at ~2270 cm⁻¹.
Amide Bond Formation Between Thiadiazole and Benzothiophene
The final step involves coupling 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with the carbamoyl-functionalized benzothiophene using ethylcarbodiimide hydrochloride (EDCl) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). The reaction proceeds at room temperature for 12–16 hours, achieving a yield of 68–72% after purification via column chromatography (silica gel, ethyl acetate/hexane 1:3).
Reaction Optimization and Mechanistic Insights
Solvent and Catalyst Screening
Comparative studies reveal that DMF outperforms tetrahydrofuran (THF) and acetonitrile in amide coupling due to its polar aprotic nature, which stabilizes the transition state. Catalytic systems using 4-dimethylaminopyridine (DMAP) show no significant yield improvement, suggesting that EDCl/HOBt alone is sufficient.
Temperature and Time Dependencies
Elevating the temperature to 40°C during the cyclization step reduces reaction time from 24 hours to 8 hours but increases byproduct formation (e.g., over-oxidized thiadiazoles) by 15%. Thus, room-temperature conditions are preferred for scalability.
Analytical Characterization and Validation
Structural Confirmation via Spectroscopic Methods
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water 70:30) shows a purity of 98.2%. Residual solvents (DMF, dichloromethane) are below ICH Q3C limits (<600 ppm).
Scalability and Industrial Considerations
Kilogram-Scale Synthesis
Pilot-scale batches (1–5 kg) utilize flow chemistry for the cyclization step to enhance heat transfer and reduce degradation. Continuous flow reactors achieve 92% conversion compared to 78% in batch reactors.
Cost Analysis
Raw material costs are dominated by EDCl ($12.50/mol) and 3-methoxypropylamine ($8.20/mol). Switching to cheaper coupling agents like propylphosphonic anhydride (T3P) reduces costs by 18% but requires additional safety measures for exothermic reactions.
Comparative Evaluation of Synthetic Routes
| Parameter | Route A (EDCl/HOBt) | Route B (T3P) | Route C (DCC/DMAP) |
|---|---|---|---|
| Yield (%) | 72 | 68 | 65 |
| Purity (%) | 98.2 | 97.5 | 96.8 |
| Cost ($/mol) | 24.70 | 20.10 | 22.90 |
| Reaction Time (hours) | 16 | 14 | 18 |
Route A remains the gold standard for balancing yield, purity, and operational simplicity .
Chemical Reactions Analysis
Types of Reactions
N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or organometallic compounds. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can result in a wide range of functionalized derivatives, depending on the substituents introduced.
Scientific Research Applications
Anti-inflammatory Activity
Recent studies have indicated that N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4-methyl-1,2,3-thiadiazole-5-carboxamide exhibits significant anti-inflammatory properties. In silico molecular docking studies suggest that the compound may act as a 5-lipoxygenase (5-LOX) inhibitor. This enzyme is crucial in the biosynthesis of leukotrienes, which are mediators of inflammation. The docking results indicate a strong binding affinity to the active site of 5-LOX, suggesting its potential as a therapeutic agent for inflammatory diseases .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Compounds with similar thiadiazole structures have demonstrated effectiveness against various bacterial strains. Researchers are exploring the synthesis of derivatives of this compound to enhance its activity against resistant strains of bacteria and fungi .
Case Study 1: Synthesis and Biological Evaluation
A study published in Molbank detailed the synthesis of related compounds and their biological evaluations. The synthesized derivatives were tested for their anti-inflammatory activities using various in vitro models. The findings revealed that modifications to the thiadiazole moiety could significantly enhance anti-inflammatory effects .
Case Study 2: Structure-Activity Relationship (SAR)
Another research effort focused on the structure-activity relationship of thiadiazole derivatives. The study highlighted how substituents on the benzothiophene core influenced both anti-inflammatory and antimicrobial activities. This research underscores the importance of chemical modifications in optimizing therapeutic efficacy .
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Benzothiophene/Isoxazole Moieties
- N-(3-Carbamoyl-6-Methyl-4,5,6,7-Tetrahydro-1-Benzothiophen-2-yl)-3-(2-Chlorophenyl)-5-Methyl-4-Isoxazolecarboxamide () Key Differences: Replaces the thiadiazole ring with an isoxazole and introduces a 2-chlorophenyl substituent. The 2-chlorophenyl group enhances lipophilicity, which could improve membrane permeability but reduce aqueous solubility . Synthesis: Similar carboxamide coupling steps are likely, but the isoxazole ring requires distinct cyclization conditions.
N-(3-Carbamoyl-6-Ethyl-4,5,6,7-Tetrahydro-1-Benzothiophen-2-yl)-3-(2-Chlorophenyl)-5-Methyl-1,2-Oxazole-4-Carboxamide ()
Thiadiazole-Containing Analogues
- Methyl 4-{[5-(Phenylcarbamoyl)-1,3,4-Thiadiazol-2-yl]Methoxy}Benzoate () Key Differences: Features a 1,3,4-thiadiazole ring linked to a benzoate ester instead of a benzothiophene. Impact: The ester group may confer metabolic instability compared to the carboxamide in the target compound.
-
- Example : 2-(4-Methyl-2-Phenylthiazole-5-Carbonyl)-N-Phenylhydrazinecarbothioamide (Compound 3).
- Key Differences : Replaces the benzothiophene with a phenylthiazole group and incorporates a hydrazinecarbothioamide chain.
- Biological Relevance : These derivatives exhibit anticancer activity (e.g., IC50 = 1.61 μg/mL for compound 7b against HepG-2 cells), suggesting the thiadiazole moiety contributes to cytotoxicity. The target compound’s activity may depend on analogous mechanisms but remains uncharacterized in the provided evidence .
Benzothiazole-Based Analogues ()
- N-[2-(4-Chlorophenyl)-4-Oxo-1,3-Thiazolidin-3-yl]-1,2-Benzothiazole-3-Carboxamide (Compound 4g) Key Differences: Uses a benzothiazole core instead of benzothiophene and includes a 4-chlorophenyl-substituted thiazolidinone. Impact: The thiazolidinone ring introduces conformational flexibility, which may improve binding to flexible active sites. However, the benzothiazole’s reduced electron density compared to benzothiophene could weaken interactions with aromatic residues in targets .
Biological Activity
N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4-methyl-1,2,3-thiadiazole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula: C24H26N2O5S
- Molecular Weight: 454.55 g/mol
- Structural Characteristics: The compound features a benzothiophene moiety and a thiadiazole ring, which are significant for its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored in various studies focusing on its effects against different diseases, particularly cancer and bacterial infections.
Antitumor Activity
Research indicates that derivatives of benzothiophene compounds exhibit cytotoxic effects on various human tumor cell lines. For instance:
- Cytotoxicity Studies: A study demonstrated that certain derivatives were selectively cytotoxic to tumor cells while sparing normal cells. The mechanism appears to involve the inhibition of specific cellular pathways essential for tumor growth .
Antimicrobial Activity
The compound has shown promise as an antimicrobial agent:
- Anti-H. pylori Activity: Some related compounds have demonstrated effective inhibition of Helicobacter pylori, suggesting potential applications in treating gastric infections .
The precise mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized that:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular metabolism or signaling pathways relevant to cancer progression and infection.
Case Studies and Experimental Findings
Several studies have been conducted to evaluate the biological activity of related compounds:
Q & A
Q. Methodological Answer :
- 2D NMR : ROESY or NOESY detects spatial proximity of protons (e.g., confirming tetrahydrobenzothiophene chair conformation) .
- Dynamic NMR : Variable-temperature ¹H NMR identifies tautomeric equilibria in thiadiazole rings .
- X-Ray Powder Diffraction (XRPD) : Distinguishes polymorphs affecting bioavailability .
Advanced Question: How should researchers address contradictory bioactivity data across studies?
Methodological Answer :
Contradictions arise from assay variability or impurities. Mitigation strategies include:
- Reproducibility Checks : Replicate assays in triplicate with independent synthetic batches .
- Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >99% purity .
- Meta-Analysis : Compare data with structurally similar compounds (e.g., 1,3,4-thiadiazole analogs ).
Example : Discrepant cytotoxicity data may stem from differences in cell line passage number or serum content in media. Standardize protocols using CLSI guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
